5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin

potentiometric titration porphyrin basicity electron-withdrawing substituents

Sourcing a reliable electron-deficient porphyrin for sensor or catalysis R&D? 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (TNPP, CAS 22843-73-8) delivers quantified electron deficiency via four para-nitro groups. Key differentiators: • Ammonia LOD: 0.025 ppm in Nafion matrix. • Half-neutralization potential: 520 mV vs 368 mV (TPP), confirming electron-accepting character. • Unique 4-electron reduction wave for multi-electron catalysis. Supplied at 98% purity with standard global shipping.

Molecular Formula C44H26N8O8
Molecular Weight 794.7 g/mol
CAS No. 22843-73-8
Cat. No. B1418132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin
CAS22843-73-8
Molecular FormulaC44H26N8O8
Molecular Weight794.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)[N+](=O)[O-])C=C4)C9=CC=C(C=C9)[N+](=O)[O-])N3)[N+](=O)[O-]
InChIInChI=1S/C44H26N8O8/c53-49(54)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)50(55)56)37-21-23-39(47-37)44(28-7-15-32(16-8-28)52(59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)51(57)58/h1-24,45,48H
InChIKeyFVHZCBQLLFLQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TNPP: Core Properties & Electron-Deficient Role


5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin (CAS 22843-73-8, TNPP) is a synthetic, symmetric meso-substituted porphyrin where four para-nitrophenyl groups are attached to the macrocycle's meso positions [1]. The strong electron-withdrawing nature of the nitro substituents defines its core electronic character, which is distinct from electron-rich or amphiphilic porphyrin analogs. TNPP serves as a critical precursor for reduction to the corresponding tetra-amino derivative and as an electron-accepting component in donor-acceptor systems, with a molecular weight of 794.7 g/mol and an XLogP3-AA of 9.7, indicating high hydrophobicity [1][2].

Why TNPP Cannot Be Substituted by Other Tetra-Aryl Porphyrins


In applications such as chemical sensing, photocatalysis, and electrochemistry, the performance of a porphyrin is not solely determined by the macrocyclic core but is highly sensitive to the electronic properties of its peripheral substituents. 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin's four para-nitro groups create a specific electron-deficient environment that dramatically alters its redox potential, basicity, and photophysical behavior compared to analogs with amino, carboxy, pyridyl, or unsubstituted phenyl groups [1][2]. This direct electronic tuning means that substituting TNPP with a more electron-rich porphyrin, such as the tetrakis(4-aminophenyl) derivative, will result in a completely different sensor response, catalytic activity, or charge transfer efficiency, rendering the system non-functional or sub-optimal for its intended purpose [1][3].

TNPP: Quantitative Performance Evidence vs. Analogs


Electron-Deficient Basicity vs. Phenyl and Amino Analogs

The electron-withdrawing effect of the para-nitro substituents in TNPP significantly reduces the basicity of the porphyrin core compared to unsubstituted tetraphenylporphyrin (TPP) and electron-rich analogs. This quantitative difference in half-neutralization potential (HNP) is a direct measure of the compound's electronic character and is crucial for applications where a less basic, more electron-deficient macrocycle is required [1].

potentiometric titration porphyrin basicity electron-withdrawing substituents

Superior Ammonia Gas Sensing vs. Other Porphyrins

When immobilized in a Nafion (Nf) film for optical ammonia gas sensing, the free base porphyrin 5,10,15,20-tetrakis(4-nitrophenyl)porphyrin (MTNP) demonstrated significantly higher sensitivity and a lower detection limit compared to other meso-substituted porphyrins in a direct comparative study. The Soret band of Nf-MTNP exhibited a pronounced blue shift from 447 nm to 424 nm upon exposure to ammonia gas, enabling a detection limit of 0.025 ppm [1].

optical chemosensor ammonia detection Nafion immobilization

Electron-Accepting Charge Transfer in Photocatalysis

The strong electron-withdrawing nature of the nitro groups in TNPP facilitates its function as an electron-accepting unit in donor-acceptor photocatalytic systems. When combined with graphitic carbon nitride (g-C3N4) to form a composite photocatalyst, (NO2)4TPP@g-C3N4, the TNPP component enhances charge transfer capacity and reduces charge recombination, enabling the efficient regeneration of nicotinamide adenine dinucleotide (NADH) from NAD+ and the production of 4-methoxybenzylimines [1].

photocatalysis g-C3N4 composite NADH regeneration

Multi-Electron Redox of Cobalt TNPP Complex

The cobalt(II) complex of TNPP, [TNPPCo(II)], exhibits a unique multi-electron redox behavior directly attributed to the four nitro substituents. Cyclic voltammetry and spectroelectrochemical studies revealed that the second reduction step involves all four nitro groups on the meso-phenyl rings each accepting one electron simultaneously at the same potential, leading to the formation of the corresponding radical anions and the overall [TNPPCo(I)]5- species [1]. This behavior is a direct consequence of the electron-deficient nature of the nitro-aryl substituents and is not observed in analogous porphyrins lacking these groups.

electrochemistry redox behavior cobalt porphyrin complex

TNPP: Optimized Application Scenarios


High-Sensitivity Optical Ammonia Sensors

Given the demonstrated detection limit of 0.025 ppm for ammonia gas in a Nafion matrix [1], TNPP is the preferred porphyrin for developing optochemical sensors for trace ammonia detection. Its superior performance over other meso-substituted porphyrins in this specific application justifies its selection for industrial hygiene monitoring, environmental sensing, and medical diagnostics where high sensitivity is paramount. The quantitative LOD provides a verifiable specification for sensor procurement and design.

Electron-Accepting Photocatalytic Composites

The electron-deficient nature of TNPP, as evidenced by its high half-neutralization potential (520 mV vs. 368 mV for TPP) [2], makes it the ideal electron-accepting component in donor-acceptor photocatalytic systems. When selecting a porphyrin to couple with graphitic carbon nitride (g-C3N4) for solar-driven NADH regeneration or organic transformations, TNPP provides a predictable and effective charge transfer enhancement [3]. This application is predicated on the quantified basicity difference, which confirms its role as an electron-deficient partner.

Multi-Electron Transfer Catalysts & Electrochemical Systems

The unique 4-electron reduction wave of the cobalt(II) complex [TNPPCo(II)], where all four nitro groups are reduced simultaneously [4], highlights TNPP's potential in multi-electron transfer catalysis. This distinct redox feature, absent in non-nitrated analogs, is valuable for designing electrocatalysts for reactions like oxygen reduction or carbon dioxide conversion that require multi-electron steps. It also serves as a useful probe in spectroelectrochemical studies to characterize the electronic environment of porphyrin-containing materials.

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